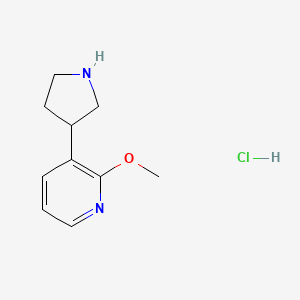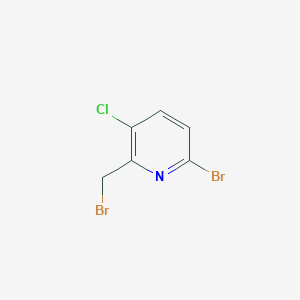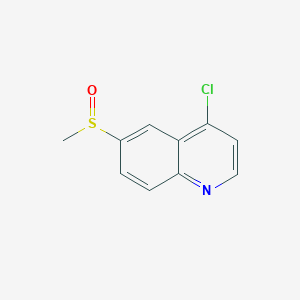
2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Métodos De Preparación
The synthesis of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve continuous flow synthesis techniques to enhance efficiency and yield .
Análisis De Reacciones Químicas
2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel biologically active compounds, particularly in the design of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the pharmacological effects of pyrrolidine derivatives, including their potential as anti-inflammatory, analgesic, and anticancer agents.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring enhances the compound’s ability to bind to these targets due to its three-dimensional structure and stereochemistry . This binding can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
2-Methoxy-3-(pyrrolidin-3-yl)pyridine Hydrochloride can be compared with other pyrrolidine derivatives, such as:
3-Methoxy-2-(pyrrolidin-2-yl)pyridine Hydrochloride: Similar in structure but with a different substitution pattern on the pyridine ring.
Pyrrolidin-2-one Derivatives: These compounds also contain the pyrrolidine ring but differ in their functional groups and biological activities.
Propiedades
Fórmula molecular |
C10H15ClN2O |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
2-methoxy-3-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-13-10-9(3-2-5-12-10)8-4-6-11-7-8;/h2-3,5,8,11H,4,6-7H2,1H3;1H |
Clave InChI |
SVVAAWMQEBTSTL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)C2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13671754.png)







![1-(Furo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13671790.png)


![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)


